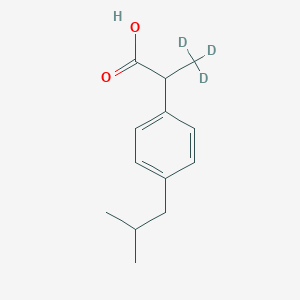

rac Ibuprofen-d3

Overview

Description

Synthesis Analysis

The synthesis of racemic ibuprofen involves several key steps, starting from isobutylbenzene. The process typically includes acylation, carboxylation, and resolution steps to produce the racemic mixture. For the deuterated version, specific steps would involve the introduction of deuterium atoms at targeted positions, possibly during the acylation or at later stages to produce "rac Ibuprofen-d3" (Alshahateet, 2010).

Molecular Structure Analysis

The molecular structure of ibuprofen consists of a benzene ring substituted with an isobutyl group and a propionic acid chain. In "this compound," deuterium atoms would replace hydrogen atoms at specific positions, which could affect the compound's vibrational modes and chemical reactivity. X-ray crystallography and spectroscopic methods such as NMR and IR are typically used to analyze and confirm the structure of such deuterated compounds (Alshahateet, 2011).

Chemical Reactions and Properties

Ibuprofen undergoes various chemical reactions, including esterification, hydrogenation, and oxidation. The introduction of deuterium atoms in "this compound" may influence these reactions by altering reaction kinetics and mechanisms due to the isotope effect. Studies on similar deuterated compounds can provide insights into these alterations (Babazadeh, 2006).

Physical Properties Analysis

The physical properties of "this compound," such as melting point, solubility, and crystal structure, may differ slightly from non-deuterated ibuprofen due to the presence of deuterium. These differences can be studied using techniques like differential scanning calorimetry (DSC) and solubility tests in various solvents (Dwivedi et al., 1992).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity with biological molecules, and interaction with enzymes, could be influenced by the substitution of hydrogen with deuterium in "this compound." These effects are crucial for understanding the pharmacokinetics and metabolism of the deuterated drug, which can be explored through in vitro and in vivo studies (Davies, 1998).

Scientific Research Applications

Anti-inflammatory and Analgesic Effects : Rac-ibuprofen is known to inhibit cyclooxygenase-related platelet functions and polymorphonuclear cell functions, contributing to its anti-inflammatory effects in vivo (Villanueva et al., 1992). Additionally, it has been shown to decrease chemo-somatosensory event-related potentials (CSSERP) amplitudes, which may be sensitive measures for investigating analgesic drug effects (Kobal et al., 1994).

Central Nervous System Research : Rac-ibuprofen-d3 is used to investigate the effects of ibuprofen on the central nervous system in patients with nerve-root compression pain (Bannwarth et al., 1995).

Cancer Research : Ibuprofen has been found to disrupt a protein complex required for the expression of tumor-related splicing variant RAC1B in colorectal cells, thus potentially decreasing the risk of developing colorectal cancer (Gonçalves et al., 2020).

Environmental Impact Studies : Studies on chiral ibuprofen, such as rac Ibuprofen-d3, have shown that it can induce disorders in metabolism and antioxidant defense systems in adult zebrafish brains, highlighting potential environmental risks of chiral pharmaceuticals (Song et al., 2018).

Gastrointestinal Research : Ibuprofen therapy significantly reduced tissue bacillary loads and increased survival in a murine model of active tuberculosis, offering insights into its potential for gastrointestinal applications (Vilaplana et al., 2013).

Pharmaceutical Development : The solubility of rac Ibuprofen in various pharmaceutical solvents and cyclodextrins has been studied, focusing on its potential applications in drug development and bioavailability determination (Nerurkar et al., 2005).

Mechanism of Action

Target of Action

Rac Ibuprofen-d3 primarily targets the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain .

Mode of Action

This compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins . The S-enantiomer of ibuprofen, known as dexibuprofen, has been found to be more active in inhibiting prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin-endoperoxide synthase pathway . By inhibiting the COX enzyme, this compound reduces the production of prostaglandins, thereby affecting various downstream effects related to inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzyme and subsequently reducing prostaglandin production, this compound can alleviate symptoms of inflammation and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of ibuprofen in various natural water systems has raised concerns due to its potential adverse effects on humans and aquatic life . Advanced adsorption methods have been developed to remove ibuprofen from water, highlighting the importance of environmental considerations in the use and disposal of this compound .

properties

IUPAC Name |

3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481299 | |

| Record name | rac-Ibuprofen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121662-14-4 | |

| Record name | rac-Ibuprofen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121662-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

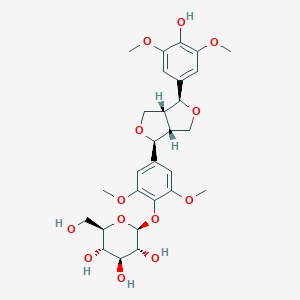

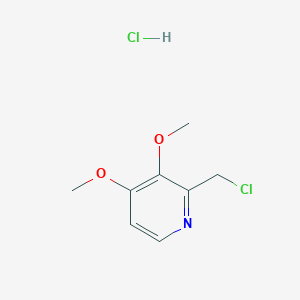

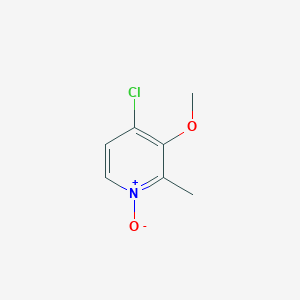

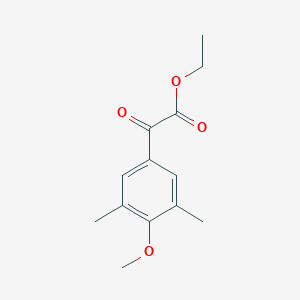

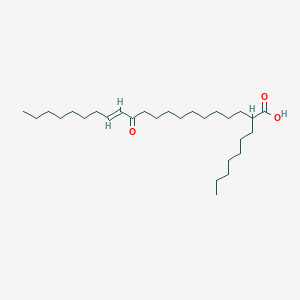

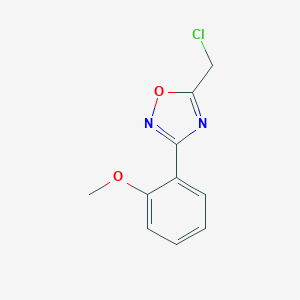

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)